
2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol
Overview
Description
2-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol (CAS: 2258-19-7) is a thiazole derivative with the molecular formula C₇H₁₁NOS and a molecular weight of 157.24 g/mol. Its IUPAC name is 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanol, and it is characterized by a thiazole ring substituted with two methyl groups at positions 2 and 4, linked to an ethanol moiety at position 5 . The compound is commercially available in high-purity forms (up to 99.999%) and is utilized in pharmaceutical and materials science research as a building block for bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol typically involves the reaction of 2-bromo-1,3-thiazole with dimethylamine under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Biochemical Properties
The compound exhibits several notable biochemical properties:
- Chemical Structure : It is a thiazole derivative characterized by a thiazole ring, which is known for its stability and reactivity.
- Solubility : The compound is soluble in polar solvents, facilitating its use in various chemical reactions.
- Interactions : It interacts with enzymes and proteins, influencing metabolic pathways and cellular functions.
Biological Activities
2-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol has demonstrated a range of biological activities:
- Antioxidant Properties : The compound exhibits antioxidant activity, which can protect cells from oxidative stress.
- Antimicrobial Activity : It has shown efficacy against various bacterial and fungal strains. For example, it has been tested against Candida albicans and Staphylococcus aureus, demonstrating significant antimicrobial properties with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Biological Activity | Target Organisms | MIC Values |
---|---|---|
Antimicrobial | Candida albicans | 3.92–4.01 mM |
Staphylococcus aureus | 4.51–4.60 mM |
Scientific Research Applications
The applications of this compound span multiple domains:
Chemistry
In synthetic chemistry, this compound serves as a building block for the development of more complex thiazole derivatives. Its structural properties allow for modifications that enhance biological activity or alter physical characteristics for specific applications.
Medicine
Research indicates that thiazole derivatives, including this compound, are being explored for their potential as:
- Anticancer Agents : Studies have shown promising results in the inhibition of cancer cell lines, such as human lung adenocarcinoma cells and glioblastoma cells . For instance, certain derivatives exhibited IC50 values indicating effective cytotoxicity against these cancer types.
Cancer Cell Line | IC50 Value (µM) |
---|---|
A549 (Lung) | 23.30 ± 0.35 |
U251 (Glioblastoma) | 10–30 |
Industry
In industrial applications, the compound is utilized in:
- Dyes Production : Its structural characteristics make it suitable for synthesizing dyes with specific color properties.
- Biocides : The antimicrobial properties allow it to be used in formulations aimed at controlling microbial growth.
Case Studies
Several studies highlight the efficacy of this compound in various applications:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed potent activity against Candida glabrata and Escherichia coli, with MIC values lower than those of traditional antibiotics .
- Anticancer Research : In a comparative study involving synthesized thiazoles, one derivative showed selective cytotoxicity against glioblastoma cells with an IC50 value significantly lower than that of standard chemotherapy agents like cisplatin .
- Neuroprotective Potential : Investigations into the neuroprotective effects of thiazole derivatives suggest that they may play a role in neurotransmitter synthesis, particularly acetylcholine, which is crucial for cognitive function.
Mechanism of Action
The mechanism of action of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
The structural and functional properties of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol are compared below with analogous thiazole-containing compounds (Table 1). Key differences in substituents, molecular weight, and physicochemical properties are highlighted.
Table 1: Comparative Analysis of Thiazole Derivatives
*Note: Molecular weight calculated based on formula C₁₂H₁₄NOS.
Key Observations :
Substituent Effects :
- Electron-Donating Groups (e.g., methyl in the target compound): Enhance stability and lipophilicity, making the compound suitable for hydrophobic interactions in drug design .
- Electron-Withdrawing Groups (e.g., bromine in 2-bromo analog): Increase reactivity in substitution reactions but may reduce bioavailability due to higher molecular weight .
- Polar Substituents (e.g., methoxy or dioxolane): Improve aqueous solubility, which is critical for pharmacokinetics .
The dimethyl substitution in the target compound balances electronic effects and compactness, making it a versatile intermediate .
Applications: Thiazole derivatives with quinoline or triazole moieties (e.g., ) demonstrate anti-T.
Biological Activity
2-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol (commonly referred to as DMTE) is a thiazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound DMTE is characterized by the presence of a thiazole ring, which is known for its role in various biological activities. The structure can be represented as follows:
Target Enzymes
DMTE primarily interacts with NAD(P)H-dependent cellular oxidoreductase enzymes . This interaction is crucial for its biological activity, particularly in cellular respiration processes where it is reduced to formazan by mitochondrial dehydrogenases .
Biochemical Pathways
The reduction of DMTE is part of a broader metabolic pathway involving the conversion of tetrazolium salts to formazan. This process is indicative of cellular viability and metabolic activity, making DMTE a valuable tool in cell viability assays.
Antimicrobial Activity
Research has demonstrated that DMTE exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate potent activity against common infectious agents .
Antitumor Activity
Thiazole derivatives, including DMTE, have been investigated for their anticancer potential. Studies reveal that compounds with thiazole moieties can inhibit cancer cell proliferation effectively. For example, DMTE has shown promising results in cytotoxicity assays against several cancer cell lines, with IC50 values indicating strong activity comparable to established chemotherapeutics like doxorubicin .
Study 1: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of DMTE on human cancer cell lines, the compound exhibited an IC50 value of approximately 15 µg/mL against Jurkat cells (a model for leukemia). This suggests significant potential for further development as an anticancer agent .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of DMTE against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 0.5 µg/mL, showcasing its potential as a therapeutic agent in treating bacterial infections .
Dosage Effects and Pharmacokinetics
The pharmacokinetic profile of DMTE indicates that it is readily absorbed by viable cells, leading to effective concentrations within cellular environments. Dosage studies reveal that higher concentrations correlate with increased cytotoxicity in cancer models, suggesting a dose-dependent effect on cell viability .
Summary Table of Biological Activities
Properties
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-5-7(3-4-9)10-6(2)8-5/h9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQBMZMSRDSGKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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